Product packaging for Azido-PEG19-azide(Cat. No.:)

Azido-PEG19-azide

Cat. No.: B13710834
M. Wt: 949.1 g/mol
InChI Key: JSIWBSPHWJFSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG19-azide is a homobifunctional PEG-based reagent featuring two terminal azide groups . These azide groups readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction, with alkynes, BCN, and DBCO to form stable 1,2,3-triazole linkages . This reaction is highly efficient and selective, proceeding rapidly under mild conditions in a variety of solvents, including water . The extended 19-unit polyethylene glycol (PEG) spacer arm provides water solubility, enhances pharmacokinetics, and reduces steric hindrance when conjugating molecules . With a molecular weight of approximately 949.10 g/mol, this compound is a key tool in bioconjugation, drug delivery system development, and the synthesis of PROTACs® . It is ideal for creating functionalized biomolecules, cross-linked materials, and complex polymer structures. This product is For Research Use Only (RUO). Not for human, veterinary, or household use. Handle with care, as organic azides can be sensitive to shock and heat .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H80N6O19 B13710834 Azido-PEG19-azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80N6O19/c41-45-43-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-44-46-42/h1-40H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIWBSPHWJFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N6O19
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azido Poly Ethylene Glycol Linkers

Controlled Polymerization Approaches for Precisely Defined Poly(ethylene glycol) Derivatives

The foundation of synthesizing Azido-PEG19-azide lies in the ability to produce poly(ethylene glycol) chains with a specific, well-defined length. mdpi.comresearchgate.net Controlled polymerization techniques are paramount to achieving this precision, ensuring the resulting bifunctional linkers meet the stringent requirements for their intended applications.

Ring-Opening Polymerization Techniques for PEG Chain Formation

Anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide is a primary method for synthesizing PEG chains. researchgate.netoup.com This technique allows for the creation of polymers with low polydispersity and controlled molecular weights. rsc.org The process is typically initiated by a nucleophile, such as an alkoxide, which attacks the electrophilic carbon atoms of the ethylene oxide ring, causing it to open and begin the polymerization process. researchgate.netnih.gov The polymerization proceeds in a living manner, meaning that the polymer chains continue to grow as long as monomer is available, and termination or chain transfer reactions are minimized. acs.org

The choice of initiator and reaction conditions is crucial for controlling the polymerization. For instance, potassium-based initiators are often preferred over lithium-based ones due to the nature of the ion-pairing with the propagating oxygen anion, which influences the polymerization kinetics. uconn.edu Furthermore, the use of aprotic solvents and stringent purification of reagents are necessary to prevent premature termination of the living polymer chains. uconn.edu

Tailoring PEG Chain Lengths for Specific Bifunctional Linker Design (e.g., PEG19)

The ability to tailor the chain length of PEG is essential for designing bifunctional linkers for specific applications. In the case of this compound, the "19" denotes a chain of 19 ethylene glycol repeating units. The length of the PEG chain is directly proportional to the molar ratio of the ethylene oxide monomer to the initiator. nih.gov By carefully controlling this ratio, chemists can synthesize PEG chains with a precise number of repeating units. rsc.org

For the synthesis of discrete PEG (dPEG®) reagents, which have a single, specific molecular weight rather than a distribution, iterative approaches are often employed. sigmaaldrich.com These methods may involve the sequential addition of protected ethylene glycol units to build the chain to the desired length. While more laborious, this approach provides the highest level of precision for creating linkers like this compound.

Post-Polymerization Functionalization Strategies for Terminal Azide (B81097) Introduction

Once the desired PEG chain length is achieved, the terminal hydroxyl groups must be converted into azide functionalities. This is typically accomplished through post-polymerization functionalization, a series of chemical transformations that introduce the reactive azide groups onto both ends of the PEG chain. mdpi.comresearchgate.netsigmaaldrich.comrsc.org

Transformation of Hydroxyl Termini to Azide Groups via Tosylation and Nucleophilic Displacement

A common and effective method for introducing azide groups involves a two-step process: tosylation followed by nucleophilic displacement. mdpi.comresearchgate.netrsc.org

Tosylation: The terminal hydroxyl groups of the PEG chain are first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. sigmaaldrich.com This reaction converts the hydroxyl groups into tosylate esters. The tosylate group is an excellent leaving group, making the terminal carbon atoms susceptible to nucleophilic attack. medkoo.combroadpharm.com

Nucleophilic Displacement: The tosylated PEG is then treated with an azide source, typically sodium azide (NaN₃). sigmaaldrich.com The azide anion (N₃⁻) acts as a nucleophile and displaces the tosylate group via an Sₙ2 reaction, resulting in the formation of the desired azido-terminated PEG. mdpi.com This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the reaction. mdpi.com

This two-step approach is widely used due to its high efficiency and the quantitative conversion of hydroxyl groups to azides. nih.gov

Halide-to-Azide Conversion for PEG-Based Precursors

An alternative strategy for introducing azide groups involves the conversion of a halide-terminated PEG precursor. This method is particularly useful when the PEG synthesis itself results in terminal halide groups, such as in certain atom transfer radical polymerization (ATRP) processes. sigmaaldrich.com

The conversion is a direct nucleophilic substitution reaction where the halide (e.g., bromide or chloride) is displaced by an azide ion from a salt like sodium azide. tandfonline.comresearchgate.net Polyethylene (B3416737) glycol itself can act as a phase-transfer catalyst, facilitating the reaction between the organic halide and the inorganic azide salt. tandfonline.comgoogle.com This method offers a more direct route to the azido-terminated product if a suitable halogenated PEG precursor is available. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. tandfonline.com

Optimization of Synthetic Routes for Azido-PEG-azide and Related Oligomeric Structures

Optimizing the synthetic routes for Azido-PEG-azide and similar structures is crucial for achieving high yields, purity, and reproducibility. Key areas for optimization include reaction conditions, purification methods, and analytical characterization.

For the polymerization step, the use of automated systems with mass flow controllers can allow for precise and controlled addition of ethylene oxide, leading to polymers with narrow molar mass distributions. rsc.org In the functionalization steps, the choice of solvent, temperature, and reaction time can significantly impact the efficiency of the conversion. nih.gov For instance, using polyethylene glycol 400 as a reaction medium for the halide-to-azide conversion has been shown to be an efficient and environmentally friendly approach. tandfonline.com

Purification of the final product is critical to remove unreacted reagents and byproducts. Techniques such as precipitation, dialysis, and chromatography are commonly employed. mdpi.com Finally, thorough characterization using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is essential to confirm the structure and purity of the Azido-PEG-azide linker. acs.orgnih.gov

Analytical Characterization Techniques for Confirming Azido-PEG Architecture and Functional Group Integrity

A combination of spectroscopic and chromatographic methods is typically employed for a thorough characterization. pharmtech.com Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the polymer's structural details, while Fourier-transform infrared (FTIR) spectroscopy provides direct evidence of the azide functional groups. Mass spectrometry is indispensable for confirming the molecular weight and its distribution. Chromatographic techniques, such as size-exclusion chromatography (SEC), are vital for assessing the polydispersity of the PEG chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural confirmation of this compound. nih.gov It allows for the determination of the number of repeating ethylene glycol units and confirms the presence of the azide groups. mdpi.com The proton signals of the PEG backbone typically appear as a large multiplet in the range of 3.4 to 3.7 ppm. nih.gov The methylene (B1212753) protons adjacent to the azide group (N₃-CH₂-) present a characteristic signal, which can sometimes be obscured by the main PEG signal but is crucial for confirming the end-group functionalization. nih.govnih.gov

For quantitative analysis of the azide functionalization, a "click" reaction can be performed to convert the azides into 1,2,3-triazoles, which have distinct and easily quantifiable signals in the ¹H NMR spectrum. nih.govresearchgate.net This derivatization method provides a robust way to determine the degree of azide incorporation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and straightforward technique for the qualitative confirmation of the azide functional groups. The azide group (N₃) exhibits a characteristic and strong antisymmetric stretching vibration band around 2100 cm⁻¹. researchgate.netacs.org The presence of this sharp absorption peak is a definitive indicator of successful azidation. Conversely, the disappearance of the hydroxyl (-OH) stretching band from the starting PEG diol material further confirms the complete conversion of the terminal groups.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and assessing the polydispersity of the this compound. pharmtech.comwalshmedicalmedia.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used for analyzing PEG derivatives. walshmedicalmedia.com ESI-MS is often preferred due to its amenability to automation and reduced sample preparation time. walshmedicalmedia.com The resulting mass spectrum displays a distribution of peaks, each corresponding to a PEG oligomer with a different number of repeating ethylene oxide units, allowing for the calculation of the average molecular weight and the polydispersity index (PDI). pharmtech.com

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are essential for determining the purity and molecular weight distribution of this compound. chromatographyonline.com SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume. chromatographyonline.com This technique is particularly useful for assessing the PDI of the PEG linker, which is a measure of the breadth of the molecular weight distribution. mdpi.com A narrow PDI is indicative of a more uniform product.

Reversed-phase HPLC (RP-HPLC) can also be used to separate PEG homologs and can provide detailed information about the components of the sample. mdpi.com

Azido Poly Ethylene Glycol Azide in Bioorthogonal Click Chemistry Systems

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG Linkers

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under mild conditions. organic-chemistry.orgnih.gov This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, with the copper(I) ion acting as a crucial catalyst that dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction. organic-chemistry.orgnih.gov The use of linkers like Azido-PEG19-azide in CuAAC enables the assembly of complex molecular architectures. axispharm.commdpi.com

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov In both aqueous and organic media, the reaction is initiated by the coordination of the Cu(I) catalyst to the terminal alkyne. nih.gov The presence of the PEG19 chain in this compound enhances the solubility of the linker, particularly in aqueous solutions like buffers, which are common in bioconjugation applications. nih.govnih.govmdpi.com

In aqueous media, the standard catalytic system often involves a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ. nih.govbeilstein-journals.org The reaction is tolerant of a wide pH range (typically 4-12) and various functional groups. nih.govorganic-chemistry.org The hydrophilic PEG linker helps to maintain the solubility of the growing conjugate, preventing aggregation. mdpi.com However, high concentrations of certain ions, like halides, can have an inhibitory effect on the catalyst in aqueous solutions. beilstein-journals.org

In organic solvents such as DMSO, DMF, or alcohols, direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used. nih.gov The mechanism remains fundamentally the same, with the solvent influencing the solubility of reactants and the stability of the catalytic species. beilstein-journals.org The flexible PEG19 chain of this compound can create a localized hydrophilic microenvironment, which can influence reaction kinetics even in predominantly organic media. The bifunctional nature of this compound allows for a two-step or one-pot reaction to link two different (or identical) alkyne-containing molecules, proceeding through a mono-triazole intermediate before the second azide group reacts.

A key advantage of the CuAAC reaction is its exceptional regioselectivity. organic-chemistry.orgrsc.org The copper-catalyzed mechanism exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgresearchgate.net

This predictable and controlled regioselectivity is critical for material assembly. When this compound is used to link two alkyne-functionalized components, the resulting triazole rings have a consistent orientation. This ensures that the spatial arrangement of the linked molecules is well-defined, which is essential for creating materials with predictable structures and functions, such as in the formation of hydrogels, surface modifications, or the assembly of multivalent biomolecular complexes. mdpi.com The 1,4-substituted triazole is considered a good bioisosteric replacement for the trans-amide bond, sharing similar topology and electronic properties, making it suitable for applications in peptide and protein chemistry. nih.gov

For applications where the 1,5-disubstituted triazole isomer is desired, alternative catalytic systems based on ruthenium, known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), can be employed. nih.govorganic-chemistry.orgacs.org This reaction also exhibits high regioselectivity, but for the opposite isomer, providing a complementary tool for molecular assembly. organic-chemistry.org

While effective, the basic Cu(II)/ascorbate system can have drawbacks, including potential cytotoxicity from copper ions, especially in biological applications. nih.govgoogle.com This has driven the development of advanced catalytic systems and ligand scaffolds designed to stabilize the Cu(I) oxidation state, protect it from oxidation, and accelerate the reaction rate. nih.govgoogle.com

A variety of nitrogen-based chelating ligands have been shown to significantly enhance CuAAC efficiency. These ligands coordinate to the copper ion, preventing its disproportionation and precipitation while increasing the catalytic turnover. sci-hub.se The use of such ligands can lead to faster reactions, allow for lower catalyst concentrations, and reduce copper-induced side reactions, such as the oxidation of amino acid residues. nih.gov PEG-based ligands have also been developed, which can create amphiphilic properties to facilitate reactions in purely aqueous environments. researchgate.net Furthermore, resin-supported catalysts have been created to simplify the removal of copper from the final product, which is particularly important in the synthesis of pharmaceuticals and biological materials. nih.govmdpi.com

Below is a table of common ligands used to optimize CuAAC reactions.

Ligand NameAcronymTypical Application/Properties
Tris(benzyltriazolylmethyl)amineTBTAOne of the first and most widely used ligands; protects Cu(I) from oxidation but has low water solubility. sci-hub.se
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAA water-soluble analogue of TBTA, highly effective for bioconjugation in aqueous buffers. sci-hub.se
Bathophenanthroline disulfonateBPSA water-soluble ligand that enhances reaction rates in biological media. sci-hub.se
2,2'-BipyridineBipyA class of ligands that can accelerate CuAAC reactions. researchgate.net
1,10-PhenanthrolinePhenDerivatives of this scaffold are used to stabilize the Cu(I) catalyst. researchgate.net
N,N-DiisopropylethylamineDIPEACan act as both a base and a ligand, often used in organic solvents with a Cu(I) salt. organic-chemistry.org
Resorcin rsc.orgarene GlycoconjugateRGActs as a phase-transfer catalyst, creating a microenvironment to host hydrophobic reactants in aqueous media. researchgate.net

Regioselectivity Control in Triazole Formation and its Implications for Material Assembly

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG Linkers

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly for applications in living systems, as it proceeds without the need for a potentially toxic metal catalyst. nih.govrsc.orgrsc.org The reaction's driving force comes from the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole. magtech.com.cn The use of this compound in SPAAC allows for the copper-free conjugation of two molecules functionalized with strained alkynes. broadpharm.com

The principle behind SPAAC is the release of enthalpy from the strained ring of a cyclic alkyne upon its [3+2] cycloaddition with an azide. Cyclooctyne, the smallest stable cyclic alkyne, possesses significant ring strain (approximately 18 kcal/mol). nih.govthieme-connect.de This inherent strain lowers the activation energy of the cycloaddition reaction, allowing it to proceed at physiological temperatures and concentrations without a catalyst. nih.govnih.gov

The reaction rate is influenced by both the azide and the cyclooctyne. Electron-donating groups on the azide can increase the energy of its highest occupied molecular orbital (HOMO), leading to faster reactions. rsc.org The PEG linker on this compound has been shown to enhance SPAAC reaction rates. rsc.org The reactivity of the cyclooctyne partner is primarily dictated by its degree of ring strain and electronic properties. magtech.com.cn Significant research has focused on designing new cyclooctyne derivatives with enhanced reactivity and stability to broaden the utility of SPAAC. nih.govmagtech.com.cn

A variety of cyclooctyne reagents have been developed, each with different reactivity, stability, and hydrophilicity profiles, making the choice of reaction partner for this compound highly tunable. nih.gov The bifunctional nature of this compound allows it to be used as a homobifunctional linker, connecting two molecules of the same cyclooctyne, or as a heterobifunctional linker in a stepwise fashion.

Early cyclooctynes like cyclooctyne (OCT) were highly reactive but also unstable. The development of dibenzoannulated cyclooctynes, such as dibenzocyclooctyne (DBCO), offered a much better balance of high reactivity and stability, making it one of the most widely used reagents for SPAAC. broadpharm.comsnmjournals.org Other designs have focused on fusing the cyclooctyne with other rings or adding fluorine atoms to further increase strain and reactivity. rsc.orgmagtech.com.cn The choice of cyclooctyne partner for this compound depends on the specific requirements of the application, such as the desired reaction kinetics and the hydrophobicity of the final conjugate. acs.orgnih.gov

Below is a table of common cyclooctyne partners for SPAAC reactions.

Cyclooctyne ReagentAcronymKey Features & Characteristics
DibenzocyclooctyneDBCOHigh reactivity and excellent stability; widely used for bioconjugation. broadpharm.comsnmjournals.org
Bicyclo[6.1.0]nonyneBCNPossesses high reactivity and is relatively small and hydrophilic. broadpharm.comresearchgate.net
DibenzoazacyclooctyneDIBACFeatures very fast reaction kinetics. acs.org
AzadibenzocyclooctyneADIBOA common cyclooctyne used for copper-free click chemistry. nih.gov
Difluorinated CyclooctyneDIFOFluorination increases reactivity by lowering the alkyne's LUMO. magtech.com.cn
BiarylazacyclooctynoneBARACExhibits rapid reaction rates, among the fastest for SPAAC. acs.org

Principles of Ring Strain and Reactivity in Copper-Free Azide-Alkyne Cycloadditions

Comparative Analysis of CuAAC and SPAAC Methodologies for Diverse this compound Conjugation Applications

The bifunctional nature of this compound, with its two terminal azide groups, makes it a versatile linker for conjugation reactions, primarily through click chemistry. medchemexpress.comaxispharm.com The two most prominent azide-alkyne cycloaddition reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The choice between these methodologies is dictated by the specific requirements of the application, including the presence of sensitive biological molecules, desired reaction speed, and the steric environment of the reactants. mdpi.comrsc.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its rapid kinetics and high efficiency. acs.org It involves the reaction of an azide with a terminal alkyne, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted triazole ring. kinampark.cominterchim.fr This reaction is highly reliable and proceeds well in aqueous conditions at ambient temperatures. interchim.fr However, the primary drawback of CuAAC in biological applications is the cytotoxicity associated with the copper catalyst. biochempeg.commdpi.com While ligands like THPTA or BTTAA can help stabilize the Cu(I) ion and mitigate some toxicity, the potential for interference with biological systems remains a significant concern. interchim.fr For applications involving robust molecules or where the final product can be rigorously purified, CuAAC remains a powerful tool for conjugating this compound.

In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to eliminate the need for a cytotoxic metal catalyst. nih.govrsc.org This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN), which reacts spontaneously with the azide groups of this compound. medchemexpress.combiochempeg.com The high ring strain of the cyclooctyne provides the activation energy for the reaction, allowing it to proceed under physiological conditions without any exogenous catalyst. rsc.org This makes SPAAC exceptionally well-suited for in vivo cell labeling and the conjugation of sensitive biomolecules. acs.orgbiochempeg.com The main challenges associated with SPAAC are the slower reaction rates compared to CuAAC (approximately 100-fold slower) and the potential for steric hindrance due to the bulky nature of the cyclooctyne reagents. acs.org Furthermore, SPAAC typically yields a mixture of regioisomers, which is a key difference from the regiospecificity of CuAAC. nih.govmdpi.com

The selection of either CuAAC or SPAAC for conjugating this compound therefore represents a trade-off between reaction speed and biocompatibility. CuAAC offers rapid, high-yielding reactions but with the caveat of copper toxicity, whereas SPAAC provides excellent biocompatibility at the cost of slower kinetics and the use of bulkier reagents. rsc.orgacs.org

Interactive Data Table: Comparative Analysis of CuAAC and SPAAC for this compound Conjugation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Reaction between a terminal alkyne and an azide, catalyzed by Cu(I). interchim.frReaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. biochempeg.com
Catalyst Requirement Requires Cu(I) catalyst, often generated in situ from CuSO4 and a reducing agent (e.g., sodium ascorbate). mdpi.comNo catalyst required; the reaction is driven by ring strain. rsc.org
Biocompatibility Limited in cellular applications due to the cytotoxicity of the copper catalyst. biochempeg.comHighly biocompatible and suitable for in vivo applications. acs.org
Reaction Kinetics Very fast, with reaction rates up to 100 times faster than SPAAC. acs.orgSlower reaction rates compared to CuAAC. acs.org
Reactant Sterics Utilizes small, non-bulky terminal alkynes. acs.orgRequires bulky and sterically demanding cyclooctyne reagents. acs.org
Regioselectivity Highly regioselective, typically yielding the 1,4-disubstituted triazole product exclusively. nih.govLacks regiospecificity, often forming a mixture of regioisomers. nih.gov
Typical Applications Synthesis of bioconjugates, polymer chemistry, materials science, where purification is feasible. mdpi.comsigmaaldrich.comLive-cell imaging, in vivo labeling, conjugation of sensitive proteins and peptides. rsc.orgbiochempeg.com

Emerging Click Chemistry Paradigms and Orthogonal Ligation Strategies Applicable to Azido-PEG Scaffolds

Beyond the well-established CuAAC and SPAAC reactions, several emerging and orthogonal ligation strategies can be applied to scaffolds functionalized with Azido-PEG derivatives. These alternative chemistries expand the molecular toolbox, allowing for the creation of more complex and multifunctional biomaterials by enabling sequential or simultaneous conjugations without cross-reactivity.

One prominent orthogonal strategy is the thiol-ene reaction . This reaction involves the coupling of a thiol with an alkene (e.g., norbornene), typically initiated by light (photo-initiated). rsc.org Thiol-ene chemistry is highly efficient, proceeds under mild conditions, and is orthogonal to azide-alkyne reactions. For instance, a PEG scaffold could be functionalized with both azide groups (for SPAAC) and alkene groups. This allows for an initial hydrogel formation via SPAAC, followed by spatiotemporal patterning of the gel with thiol-containing biomolecules using light. This dual-purpose approach enables precise control over the incorporation of different bioactive cues within a single material. rsc.org

Another powerful bioorthogonal reaction is the tetrazine ligation , specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). biochempeg.com This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than both CuAAC and SPAAC, making it ideal for applications requiring rapid conjugation at very low concentrations. acs.orgbiochempeg.com A PEG scaffold could be designed to incorporate both azide and TCO functionalities. The azide could be used for a primary conjugation via SPAAC, and the TCO could then be used for a subsequent, rapid ligation with a tetrazine-modified molecule. acs.org This strategy has been used to functionalize hydrogel microfibers and other surfaces with proteins. acs.org

Enzyme-mediated ligation strategies offer another layer of orthogonality and specificity. rsc.org Systems like Sortase A (SrtA) , which catalyzes a transpeptidation reaction between specific peptide sequences (e.g., LPXTG and GGG), can be used to crosslink PEG-based hydrogels or modify them post-gelation. rsc.org Similarly, the SpyTag/SpyCatcher system, which forms a spontaneous isopeptide bond between a peptide tag (SpyTag) and a protein catcher (SpyCatcher), provides a highly specific and efficient method for protein immobilization within PEG hydrogels. nih.gov These enzymatic methods are bio-orthogonal to most chemical click reactions and can be used in tandem to create complex, multi-functional materials with precise control over the placement of biological signals. rsc.orgnih.gov

Finally, Staudinger ligation , the reaction between an azide and a phosphine (B1218219), represents another classic bio-orthogonal reaction applicable to Azido-PEG scaffolds. sigmaaldrich.com While it has been somewhat superseded by the faster click reactions for many applications, it remains a valuable tool due to its high chemoselectivity and ability to proceed in aqueous environments. sigmaaldrich.com

These emerging and orthogonal strategies, when used in combination with the azide reactivity of Azido-PEG linkers, allow for the modular and controlled construction of advanced biomaterials. They enable the creation of scaffolds with precisely defined biochemical and mechanical properties, paving the way for more sophisticated applications in tissue engineering, drug delivery, and diagnostics. rsc.orgrsc.org

Advanced Bioconjugation and Biomacromolecular Engineering with Azido Poly Ethylene Glycol Azide

Site-Specific Functionalization of Biomolecules via Azido-PEG Linkers

The dual azide (B81097) functionality of linkers like Azido-PEG19-azide allows for precise, site-specific modification of complex biomolecules. This is typically achieved by first introducing a complementary reactive handle—most commonly an alkyne—into the target biomolecule through genetic engineering, enzymatic labeling, or chemical synthesis. nih.govresearchgate.net The subsequent reaction between the biomolecule's alkyne group and the linker's azide group is highly selective, a characteristic known as bioorthogonality, ensuring that the modification occurs only at the intended site without cross-reacting with other functional groups present in the biological environment. biosynth.com

The site-specific PEGylation of proteins and peptides using azido-PEG linkers is a powerful strategy to enhance their physicochemical properties. frontiersin.org The primary methodologies rely on the principles of click chemistry.

A prevalent method involves the genetic incorporation of a non-canonical amino acid (ncAA) containing an alkyne group into the protein's structure at a specific site. nih.gov For example, para-azidophenylalanine can be incorporated, which is then reacted with an alkyne-derivatized PEG reagent. researchgate.net Conversely, an alkyne-containing amino acid can be introduced, which serves as a reactive handle for an azido-PEG linker. This approach allows for the creation of a homogenous population of PEGylated proteins, where the PEG chain is attached at a single, defined location. researchgate.net

For synthetic peptides, an alkyne-containing amino acid can be included during solid-phase peptide synthesis (SPPS). bachem.com The azide-PEG linker is then "clicked" onto the peptide, which can even be performed while the peptide is still attached to the resin. bachem.com The most common reactions for this purpose are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide group of the PEG linker with a terminal alkyne on the protein or peptide, catalyzed by a copper(I) source. broadpharm.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper catalysts in living systems, this reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on the biomolecule. medchemexpress.commdpi.com The ring strain allows the reaction with the azide to proceed rapidly without any catalyst. bachem.com

Another, less common, method is the Staudinger ligation, where the azide reacts with a specifically engineered phosphine (B1218219) to form an amide bond. broadpharm.comnih.gov

Similar to proteins, nucleic acids (DNA and RNA) and oligosaccharides can be precisely modified using this compound, leveraging the same bioorthogonal click chemistry reactions.

For nucleic acids, the strategy involves incorporating nucleotides that have been modified to contain a reactive alkyne group. biosynth.comoup.com This can be done during enzymatic synthesis using polymerases or through post-synthetic modification. oup.comchinesechemsoc.org Terminal deoxynucleotidyl transferase (TdT), for instance, can add alkyne-modified nucleotides to the 3'-terminus of DNA. oup.com Once the alkyne handle is in place, the this compound linker can be attached via CuAAC or SPAAC. idtdna.com This approach is used to attach labels, crosslink strands, or conjugate DNA to other molecules or surfaces. nih.gov

Oligosaccharide labeling follows a similar path. A bioorthogonal handle, such as an azide or alkyne, is introduced into the sugar's structure. nih.gov Metabolic oligosaccharide engineering (MOE) is a technique where cells are fed precursor sugars modified with a bioorthogonal group (like an azide). nih.govrsc.org These sugars are then incorporated into the cell's glycans. If the glycan is modified with an alkyne, it becomes a target for conjugation with this compound. Alternatively, the anomeric hydroxyl group of a purified oligosaccharide can be chemically converted into an azide, which can then be reacted with a DBCO-functionalized PEG linker in a SPAAC reaction. biorxiv.org

BiomoleculeModification StrategyReactive Handle on BiomoleculeReaction with this compound
Protein/Peptide Incorporation of non-canonical amino acidAlkyne (e.g., Propargyl-lysine)CuAAC or SPAAC
Nucleic Acid Enzymatic incorporation of modified nucleotideAlkyne (e.g., 5-Ethynyl-dU)CuAAC or SPAAC
Oligosaccharide Metabolic Oligosaccharide Engineering (MOE)Alkyne or Strained Alkyne (DBCO)CuAAC or SPAAC
Oligosaccharide Chemical modification of reducing endAlkyne or Strained Alkyne (DBCO)CuAAC or SPAAC

Methodologies for Protein and Peptide Conjugation with this compound

Surface Immobilization and Patterning Strategies Utilizing this compound Linkers

This compound is a valuable tool for modifying surfaces, such as those of nanoparticles, biosensors, and microarrays. biochempeg.comnih.gov The PEG component is particularly important for creating biocompatible and "stealth" surfaces that resist non-specific protein adsorption, a phenomenon known as bio-fouling. biochempeg.comrsc.org

The strategy involves first functionalizing the surface with alkyne groups. For example, a glass or gold surface can be treated with a silane (B1218182) or thiol molecule that terminates in an alkyne. Once the surface is prepared, it can be reacted with this compound. One of the linker's azide groups will "click" onto the surface alkyne, covalently grafting the PEG linker to the surface. mdpi.com This process results in a dense layer of PEG chains, often described as a "brush" or "mushroom" conformation, which forms a hydrophilic barrier. mdpi.comrsc.org

The second azide group at the other end of the now-tethered PEG linker remains free and available for further reactions. acs.org This terminal azide can be used to immobilize specific biomolecules (e.g., antibodies, enzymes, or DNA strands) that have been pre-functionalized with an alkyne. This two-step process allows for the oriented and specific capture of biomolecules on a non-fouling background, which is critical for the sensitivity and specificity of diagnostic devices and biosensors. acs.org

Engineering of Bioconjugate Architectures through this compound Crosslinking

The homobifunctional nature of this compound makes it an ideal crosslinking agent for engineering complex bioconjugate architectures. precisepeg.comfrontiersin.org By reacting with two separate molecules that each contain an alkyne group, the linker can covalently connect them. This allows for the construction of various molecular assemblies.

For example, two alkyne-modified peptides or proteins can be crosslinked to form a homodimer. This can be used to study or enhance protein-protein interactions or to create constructs with increased avidity for a target. The defined length of the PEG19 spacer (approximately 7.8 nm) allows for precise control over the distance between the two conjugated molecules.

This principle extends to more complex architectures. While this compound is a linear linker, the concepts of PEG-based crosslinking are central to the design of multi-arm PEG structures. biochempeg.com For instance, a 4-arm or 8-arm PEG core with terminal azide groups can be used to crosslink multiple alkyne-containing molecules, forming hydrogels or highly dense nanoparticle coatings. biosynth.combiochempeg.com The architecture of the PEG linker itself—whether linear or branched—can be engineered to sterically shield conjugated payloads, such as drugs in an antibody-drug conjugate (ADC), from enzymatic degradation, thereby altering the release profile of the payload. acs.orgamericanpharmaceuticalreview.comacs.org

Orthogonal Bioconjugation in Complex Multicomponent Biological Systems and Biosensors

The concept of orthogonality is crucial for performing specific chemical reactions in a complex biological milieu, such as inside a living cell or in a blood sample, without interfering with the native biochemistry. oup.com The azide-alkyne cycloaddition is a premier example of a bioorthogonal reaction because neither the azide nor the alkyne group is typically found in biological systems, and they react with each other with exquisite specificity. biosynth.combachem.com

This compound is a key reagent in this context. For example, in a cellular system, a specific protein can be metabolically labeled with an alkyne-containing amino acid. The cells can then be treated with a probe molecule (e.g., a fluorescent dye) that has been conjugated to one end of an this compound linker via its other azide group. The free azide on the probe-PEG conjugate will then react exclusively with the alkyne-labeled protein inside the cell, allowing for precise imaging.

In biosensor development, this orthogonality is leveraged to build the sensing platform. A capture molecule (like an antibody) functionalized with an alkyne can be immobilized on a sensor surface via an this compound linker. The PEG spacer serves to distance the antibody from the surface, improving its ability to bind its target, while the orthogonal nature of the chemistry ensures that only the intended molecule is attached. oup.com This is essential for creating reliable and low-noise biosensing systems for detecting specific biomarkers or pathogens.

Azido Poly Ethylene Glycol Azide in the Construction of Advanced Materials and Nanostructures

Hydrogel Formation and Network Engineering with Azido-PEG19-azide

The terminal azide (B81097) groups on Azido-PEG-azide molecules serve as reactive handles for crosslinking with molecules containing complementary functional groups, such as alkynes. This capability is extensively utilized in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.

Fabrication of Crosslinked PEG-Based Hydrogels via Dual Azide Linkages

The fabrication of PEG-based hydrogels often involves the use of click chemistry, a set of biocompatible and highly efficient reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most common click reactions used for this purpose. In a typical hydrogel formulation, a multi-arm PEG functionalized with azide groups is reacted with a crosslinker containing multiple alkyne functionalities. The resulting triazole linkages form a stable, covalently crosslinked network.

For instance, hydrogels can be formed by mixing a four-armed PEG terminated with azide groups and a four-armed PEG terminated with dibenzocyclooctyl (DBCO) groups, a strained alkyne. nih.gov This reaction proceeds rapidly without the need for a cytotoxic copper catalyst, making it suitable for encapsulating cells and other biological entities. researchgate.net The resulting hydrogels are robust and can withstand significant compressive strain. nih.gov Another approach involves the reaction of azide-functionalized PEG with difunctionalized PEG-DBCO crosslinkers. nih.gov

The versatility of this method allows for the incorporation of various functionalities. For example, by using a peptide-based crosslinker with alkyne groups, hydrogels with specific biological cues can be created. researchgate.net This strategy enables the design of materials that can mimic the native extracellular matrix.

Methodologies for Controlling Hydrogel Network Architecture and Crosslinking Density

The precise control over the network architecture and crosslinking density of PEG hydrogels is crucial for tailoring their physical and mechanical properties. Several methodologies have been developed to achieve this control.

One key factor is the molecular weight and architecture of the PEG precursors. Using higher molecular weight PEG chains or precursors with a lower number of reactive arms generally leads to hydrogels with a lower crosslinking density, resulting in higher swelling ratios and softer mechanics. Conversely, shorter PEG chains and a higher number of reactive arms increase the crosslinking density, leading to stiffer and less swollen hydrogels. researchgate.net

The stoichiometry between the azide and alkyne functional groups also plays a critical role. By varying the ratio of the reactive components, the degree of crosslinking can be finely tuned. This, in turn, influences properties such as the gelation time, Young's modulus, and degradation rate. nih.govresearchgate.net For example, by adjusting the ratio of degradable and stable crosslinkers, hydrogels with predictable disintegration times ranging from days to months can be formulated. nih.gov

Furthermore, photopolymerization techniques offer spatial and temporal control over hydrogel formation. acs.orgnih.gov By exposing a solution of PEG macromers and a photoinitiator to UV light through a photomask, patterned hydrogels with well-defined geometries can be fabricated. acs.org The thickness of these patterned hydrogels can be tuned by controlling the UV exposure time and the molecular weight of the PEG macromer. acs.org

The table below summarizes how different parameters can be adjusted to control hydrogel properties.

ParameterEffect on Hydrogel Properties
PEG Molecular Weight Higher MW leads to lower crosslinking density, increased swelling, and lower stiffness.
Number of Reactive Arms Fewer arms result in lower crosslinking density.
Reactant Stoichiometry Adjusting the azide-to-alkyne ratio controls the extent of crosslinking.
Crosslinker Type Use of degradable linkers allows for controlled hydrogel dissolution. nih.gov
Photoinitiation Enables spatial and temporal control over gelation for patterning. acs.org

Design of Responsive Hydrogel Systems Incorporating this compound

Stimuli-responsive or "smart" hydrogels are materials that undergo a change in their properties in response to external cues such as pH, temperature, light, or the presence of specific biomolecules. Incorporating Azido-PEG-azide and similar linkers into these systems allows for the creation of dynamic and functional materials.

pH-Responsive Hydrogels: Hydrogels can be designed to swell or shrink in response to changes in pH by incorporating ionizable groups into the network. nih.gov For example, a hydrogel system prepared from acrylamide (B121943) and methacrylic acid exhibits significant pH-responsive swelling behavior. nih.gov While not directly using Azido-PEG-azide, the principles can be adapted. A multi-arm PEG-azide could be crosslinked with an alkyne-containing monomer that also has a pH-sensitive group, thereby creating a pH-responsive hydrogel.

Light-Responsive Hydrogels: Light can be used as a trigger to induce changes in hydrogel properties. This can be achieved by incorporating photolabile crosslinkers into the hydrogel network. researchgate.net For instance, a hydrogel formed via SPAAC can be designed to dissolve upon exposure to light by using a crosslinker containing a photolabile nitrobenzyl ether moiety. researchgate.net This allows for on-demand release of encapsulated cargo. Another approach uses photoinitiated click and radical cross-linking reactions to create patterned hydrogels. acs.org

Biomolecule-Responsive Hydrogels: Hydrogels can be engineered to respond to specific biological signals, such as the presence of enzymes or glucose. nd.edu For example, hydrogels crosslinked with dynamic-covalent boronate esters can exhibit a strain-stiffening response that is dependent on the crosslinking kinetics. nd.edu By incorporating enzyme-cleavable peptide sequences into the crosslinks, hydrogels can be made to degrade in the presence of specific proteases.

The table below provides examples of stimuli and the corresponding responsive behavior in hydrogel systems.

StimulusResponsive MechanismPotential Application
pH Swelling/deswelling due to ionization of acidic or basic groups. nih.govOral drug delivery to specific regions of the GI tract. nih.gov
Light Cleavage of photolabile crosslinkers leading to hydrogel dissolution. researchgate.netOn-demand release of therapeutics. researchgate.net
Enzymes Degradation of the hydrogel network through cleavage of specific peptide sequences.Tissue engineering scaffolds that remodel in response to cellular activity.
Redox Changes in the crosslinking state due to oxidation or reduction of specific moieties. researchgate.netControlled release systems responsive to cellular redox environments.

Nanoparticle Functionalization and Stabilization using Azido-PEG Linkers

Azido-PEG linkers are instrumental in the surface modification of nanoparticles, providing a versatile platform for attaching a wide range of molecules while simultaneously enhancing nanoparticle stability. The PEG component imparts stealth properties, reducing non-specific protein adsorption and prolonging circulation time in biological systems, while the terminal azide groups enable covalent conjugation via click chemistry.

Surface Modification of Inorganic Nanoparticles (e.g., Gold Nanoparticles) with Azido-PEG-NHC ligands

Gold nanoparticles (AuNPs) are widely explored for diagnostic and therapeutic applications due to their unique optical and electronic properties. However, their stability in complex biological environments is a major challenge. N-heterocyclic carbene (NHC) ligands have emerged as superior alternatives to traditional thiol-based ligands due to their stronger binding to the gold surface, which enhances stability.

A recent development in this area is the use of Azido-PEG-NHC ligands for the functionalization of AuNPs. researchgate.netrsc.orgnih.gov This approach combines the robust anchoring of the NHC group with the biocompatibility and functionalizability of the azido-PEG chain. The synthesis typically involves a top-down approach where oleylamine-protected AuNPs are treated with masked PEGylated NHC precursors. rsc.orgnih.gov This ligand exchange process results in highly stable PEG-NHC@AuNPs that exhibit exceptional colloidal stability across a range of biologically relevant media. researchgate.netnih.gov

The terminal azide groups on the PEG-NHC ligands serve as versatile handles for further functionalization using click chemistry. nih.govchemrxiv.org Both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have been successfully employed to conjugate various molecules to the surface of these AuNPs without compromising their colloidal stability. researchgate.netnih.gov This platform offers a robust and versatile strategy for creating multifunctional AuNPs for applications in biosensing, diagnostics, and drug delivery. nih.govchemrxiv.org

The table below highlights the advantages of using Azido-PEG-NHC ligands for AuNP functionalization.

FeatureAdvantageReference
NHC Ligand Stronger binding to gold surface compared to thiols, enhancing stability. researchgate.netrsc.org
PEG Spacer Provides steric stabilization, reduces non-specific binding, and improves biocompatibility. tandfonline.com researchgate.nettandfonline.com
Terminal Azide Allows for versatile and bioorthogonal conjugation via click chemistry. nih.govchemrxiv.org
Top-Down Synthesis Leads to highly stable and well-defined nanoparticles. rsc.orgnih.gov

Engineering of Polymeric Nanoparticles and Micellar Systems via this compound

Polymeric nanoparticles and micelles are attractive drug delivery vehicles due to their ability to encapsulate hydrophobic drugs, improve their solubility, and provide controlled release. nih.govresearchgate.net Azido-PEG-azide and related PEG linkers play a crucial role in the engineering of these systems.

Amphiphilic block copolymers, consisting of a hydrophobic block and a hydrophilic PEG block, can self-assemble in aqueous solution to form micelles with a core-shell structure. nih.gov The hydrophobic core serves as a reservoir for poorly soluble drugs, while the hydrophilic PEG corona provides a protective layer that enhances stability and circulation time. nih.govresearchgate.net

By incorporating azide functionalities into the PEG corona, these micelles can be readily functionalized with targeting ligands, imaging agents, or other molecules. For example, amphiphilic polymers with an azide-functionalized shell can be synthesized. utoronto.ca These polymers self-assemble into micelles, and the azide groups on the surface can be used to attach targeting peptides via click chemistry. utoronto.ca This allows for the creation of "smart" micelles that can selectively bind to specific cell types. utoronto.ca

Furthermore, the principles of polymeric engineering can be applied to enhance the performance of drug delivery systems. nih.gov For instance, mesoporous silica (B1680970) nanoparticles can be functionalized with polymers like polyethylenimine to facilitate endosomal escape, and with hyaluronic acid for cancer cell targeting. nih.gov While this specific example does not use Azido-PEG-azide, the concept of multifunctionalization can be readily extended to PEG-based systems. An Azido-PEG linker could be used to attach a targeting ligand to a nanoparticle that is also coated with a polymer designed to promote endosomal escape.

The use of Azido-PEG linkers in the construction of polymeric nanoparticles and micelles offers a modular and efficient approach to creating advanced drug delivery systems with tailored properties for a wide range of therapeutic applications.

Polymer Architecture Design and Macromolecular Scaffolding with this compound

The twin azide functionalities of this compound make it an ideal crosslinking agent and building block for the rational design of sophisticated polymer architectures. Its use facilitates the construction of everything from branched polymers to complex three-dimensional networks, leveraging the precision and reliability of azide-alkyne cycloaddition reactions.

Synthesis of Branched, Graft, and Hyperbranched Polymer Structures

This compound serves as a quintessential linker for generating non-linear polymer structures. Its ability to connect with molecules containing two or more alkyne groups is fundamental to this process.

Branched and Graft Copolymers: Graft copolymers can be synthesized by reacting a polymer backbone containing pendant alkyne groups with an excess of this compound. However, a more common approach involves the "grafting to" method where a polymer backbone is functionalized with carboxylic acid groups. scholaris.cautoronto.ca An amine-terminated PEG-azide can then be coupled to these carboxylic acid groups via EDC chemistry. utoronto.ca This creates a polymer chain with pendant azide groups. These azide groups can subsequently be "clicked" with alkyne-functionalized molecules or polymers, effectively grafting them onto the main chain. The PEG component in such structures is highly desirable in biomaterial applications for its hydrophilicity and ability to resist protein adsorption. utoronto.ca

For example, a copolymer of poly(2-methyl-2-carboxytrimethylene carbonate-co-D,L-lactide) can be grafted with amine-terminated PEG-azide to form P(LA-co-TMCC)-g-PEG-N3. utoronto.ca This resulting copolymer self-assembles into nanoparticles in aqueous solutions, presenting the azide groups on the surface for further modification. utoronto.ca

The synthesis of complex architectures like miktoarm star copolymers (where arms of different chemical nature are linked to a central core) can also be facilitated by azide-alkyne click chemistry. For instance, a difunctional PEG with an azide and another reactive group can be used to link different polymer arms together. rsc.org

Role of this compound in the Fabrication of Advanced Polymer Networks and Composites

The ability of this compound to link multiple components makes it a key ingredient in the formation of advanced polymer networks, such as hydrogels, and in the fabrication of polymer composites.

Polymer Networks and Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for tissue engineering and drug delivery applications. rsc.org this compound can act as a crosslinker to form hydrogels when reacted with multi-alkyne functionalized polymers. The PEG backbone of the crosslinker imparts hydrophilicity and biocompatibility to the resulting hydrogel network. nih.gov The mechanical properties of these hydrogels, such as their stiffness and swelling ratio, can be tuned by varying the concentration of the this compound crosslinker and the molecular weight of the polymer chains. mdpi.com

PropertyInfluence of this compoundResearch Finding
Crosslinking Density Higher concentration leads to higher crosslinking density.The mechanical properties of hydrogels can be tuned based on the ratios of the constituent polymers. mdpi.com
Swelling Ratio Increased crosslinking generally decreases the swelling ratio.The swelling behavior of PEG-based hydrogels can be varied based on the amount of crosslinking. mdpi.com
Biocompatibility The PEG component enhances the biocompatibility of the network.PEG is known for its good biocompatibility, non-immunogenicity, and resistance to protein adsorption. nih.gov

Surface Modification of Substrates and Interfaces with this compound for Controlled Surface Chemistry

The modification of surfaces is crucial for a wide range of applications, from preventing biofouling on medical devices to creating specific binding sites on biosensors. This compound provides a robust method for attaching a hydrophilic and biocompatible PEG layer to various substrates.

The process typically involves first functionalizing the surface with alkyne groups. This can be achieved on silicon surfaces, for example, through a hydrosilylation reaction with a molecule like 1,8-nonadiyne (B1581614). nih.gov The resulting acetylene-terminated surface can then be reacted with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This "grafting to" approach creates a dense layer of PEG chains on the surface.

The remaining terminal azide group on the grafted PEG layer is then available for further functionalization. It can be used to attach a wide variety of molecules, such as fluorescent dyes for imaging, targeting ligands for specific cell binding, or other polymers to create more complex surface architectures. This two-step process allows for precise control over the surface chemistry.

An important application of this surface modification is the creation of antifouling surfaces. PEG layers are well-known for their ability to resist the non-specific adsorption of proteins and other biomolecules, which is a critical issue for medical implants and diagnostic devices. nih.govrsc.org Studies have shown that silicon surfaces grafted with PEG via click chemistry exhibit significantly reduced fouling from proteins like human serum albumin and lysozyme. nih.gov

SubstrateModification StrategyOutcomeResearch Finding
Silicon Wafer Hydrosilylation with 1,8-nonadiyne followed by CuAAC with an azide-PEG.Creation of an antifouling surface.Surfaces showed no fouling by albumin and very low adsorption of lysozyme. nih.gov
Polyurethane Film Synthesis of a polyurethane with pendant azide groups, followed by "clicking" of an alkyne-PEG.Improved antifouling properties.The hydrophilic and steric hindrance effect of the grafted PEG reduces biofouling. rsc.org
Nanoparticles Self-assembly of an amphiphilic copolymer with pendant azide groups, followed by "clicking" of an alkyne-peptide.Targeted drug delivery vehicle.RGD-modified nanoparticles showed specific binding to corneal epithelial cells. utoronto.ca

Theoretical and Computational Investigations of Azido Poly Ethylene Glycol Azide Reactivity and Structure Property Relationships

Quantum Mechanical Studies of Azide (B81097) Reactivity and Reaction Pathways (e.g., DFT Calculations)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the intrinsic reactivity of the azide functional groups in Azido-PEG19-azide and the mechanisms of their subsequent reactions. cuny.edursc.org These computational methods provide detailed insights into the electronic structure of the azide moiety, transition state geometries, and the energy barriers associated with reaction pathways, which are critical for understanding and predicting chemical behavior at a molecular level. cuny.edunih.gov

The uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne, a foundational reaction in click chemistry, typically faces a high activation energy barrier. DFT calculations on model systems, such as methylazide and propyne, have shown that the energy barriers for forming the 1,4- and 1,5-regioisomers are quite high and nearly identical, calculated at 18.84 kcal/mol and 18.51 kcal/mol, respectively. nih.gov This high barrier explains the slow reaction rates observed in the absence of a catalyst.

Catalysis, such as the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), dramatically alters the reaction mechanism and lowers the activation energy. DFT studies have been instrumental in mapping out the catalytic cycle. nih.govacs.org The coordination of Cu(I) to the alkyne is a key step that changes the reaction from a non-polar, one-step mechanism to a polar, stepwise process. rsc.org This coordination increases the acidity of the terminal alkyne proton, facilitating the formation of a copper-acetylide intermediate. nih.gov Subsequent coordination of the azide and cyclization proceed through significantly lower energy barriers. Computational studies on CuAAC with various ligands have shown that the activation energies can be substantially reduced, with binuclear copper pathways often being more favorable than mononuclear ones. rsc.orgrsc.org Similarly, DFT has been used to model the mechanisms of other metal-catalyzed reactions, such as those using Ruthenium (Ru) or Silver (Ag), revealing how different metals and ligands influence regioselectivity and reaction efficiency. researchgate.netrsc.org

For the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), QM calculations are used to analyze the concept of "strain." The reactivity of strained cycloalkynes is attributed to the pre-distortion of the alkyne's geometry towards that of the transition state. thieme-connect.de The activation strain model, often employed in these studies, partitions the activation energy into the strain energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. researchgate.net Theoretical calculations have been successfully used to understand and predict the reactivity of various cyclooctynes, correlating ring strain and electronic modifications (e.g., fluorination) with reaction kinetics. nih.govacs.org

Table 1: Calculated Activation Energies for Azide-Alkyne Cycloaddition Pathways via DFT

Reaction TypeReactantsCatalyst/PromoterCalculated Activation Energy (kcal/mol)Key Finding
UncatalyzedMethylazide + PropyneNone~18.5 - 18.8High energy barrier explains slow reaction kinetics without a catalyst. nih.gov
CuAAC (mononuclear)Model Azide + AlkyneCu(I) with Diimine Ligands~10.1 - 15.1Ligand nature significantly impacts the energy barrier of the catalytic cycle. rsc.org
CuAAC (binuclear)Model Azide + AlkyneCu(I) with Diimine Ligands~7.6 - 9.9Binuclear copper pathways can offer lower activation barriers than mononuclear ones. rsc.org
RuAACBenzyl Azide + AlkynesRu (Cp/Cp*)VariesReproduces experimental regioselectivity and accounts for electronic/steric effects. researchgate.net
SPAACAzide + BCNRing Strain4.5 ± 0.3Lower activation enthalpy correlates with higher ring strain in the cycloalkyne. acs.org
SPAACAzide + DIBACRing Strain12.1 ± 0.5Bulky substituents on the cycloalkyne can increase the activation barrier. acs.org

Molecular Dynamics Simulations of Azido-PEG Chain Conformation and Solution Behavior

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of this compound, revealing how these molecules fold, move, and interact with their environment, particularly in aqueous solutions. nih.govnih.gov These simulations model the complex interplay of forces that govern the polymer's conformation, which is crucial for its function in applications like bioconjugation and materials science.

The presence of terminal azide groups can influence the local conformation and hydration shell of the polymer. While the PEG chain itself is highly hydrated, the azide groups introduce a different chemical functionality. MD simulations can be parameterized to accurately model the behavior of these terminal groups, including their interactions with water and other molecules. osti.gov

When Azido-PEG chains are tethered to a surface, such as a nanoparticle, their conformation is highly dependent on the grafting density. unimib.it MD simulations have been instrumental in visualizing the transition between two primary conformational regimes:

"Mushroom" Regime: At low grafting densities, individual PEG chains have ample space and adopt a coiled, mushroom-like conformation.

"Brush" Regime: At high grafting densities, steric repulsion between adjacent chains forces them to stretch away from the surface, forming a dense "brush" layer. tandfonline.com

These conformational states, predicted by MD simulations, have significant implications for how this compound-modified surfaces interact with their surroundings, for instance, by creating a steric barrier that can prevent protein adsorption and improve nanoparticle stability in biological fluids. tandfonline.com

Table 2: Conformational Properties of PEG Chains from Molecular Dynamics Simulations

System SimulatedKey ParameterObservation from SimulationImplication
PEG oligomers in waterHydrogen BondingWater competes with and reduces intermolecular PEG-PEG hydrogen bonds, while some chains switch to intramolecular H-bonding. nih.govnih.govWater acts as a plasticizer, influencing chain flexibility and interactions.
PEGylated insulin (B600854) in waterConformationPEG chains interact with hydrophobic residues and form H-bonds with water, leading to an increased hydrodynamic size of the protein. nih.govExplains the "stealth" effect and longer circulation lifetime of PEGylated drugs.
PEGylated nanoparticlesRadius of Gyration (Rg)PEG-PCL copolymers rapidly self-assemble into stable nanoparticles with an average Rg of ~2 nm. oncologyradiotherapy.comDemonstrates the stability and compact nature of self-assembled nanocarriers.
PEG chains on a surfaceConformational RegimeA transition from a "mushroom" to a "brush" conformation occurs as grafting density increases. unimib.itThe conformation dictates the effectiveness of the PEG layer as a steric shield.
PEGylated dendrimersPEG-Drug InteractionIncreased PEG-PEG crowding on the dendrimer surface decreases the extent of drug release. nih.govPEG density must be optimized for controlled drug delivery applications.

Kinetic Modeling and Computational Prediction of Azido-PEG Click Reaction Efficiencies

Computational modeling provides essential tools for predicting and understanding the kinetics of click reactions involving this compound. These models bridge the gap between theoretical QM calculations of single-molecule reactivity and the macroscopic reaction rates observed in experiments. They allow for the systematic evaluation of how various factors, such as reactant structure, concentration, and solvent, influence the efficiency of the cycloaddition.

For SPAAC reactions, the choice of the strained alkyne is a critical determinant of the reaction rate. Kinetic modeling, often performed in conjunction with experimental measurements (e.g., using NMR or capillary electrophoresis), allows for the determination of second-order rate constants for different azide-alkyne pairs. nih.govacs.org Computational models, particularly those based on the activation strain model from DFT, can rationalize these observed kinetic trends. nih.govacs.org For example, these models can predict how modifications to the cycloalkyne scaffold—such as increasing ring strain or adding electron-withdrawing groups—translate into lower activation barriers and, consequently, faster reaction rates. nih.gov

The reaction environment also plays a significant role. Kinetic studies have shown that factors like pH can dramatically affect SPAAC reaction rates when the reactants contain acidic or basic groups, due to changes in protonation state and electronic properties. acs.org Furthermore, carrying out reactions in the presence of surfactants to form micelles has been observed to accelerate SPAAC reactions, a phenomenon that can be explored with computational models that account for local concentration effects. acs.org

For CuAAC reactions, kinetic models must account for the complexities of the catalytic cycle. Computational studies have suggested that the rate-determining step can shift depending on the specific reactants and ligands used. researchgate.net Machine learning approaches are also emerging as a powerful tool for predicting reaction outcomes. Recurrent neural network (RNN) models, for instance, have been developed to predict the feasibility and success rate of CuAAC reactions based on the structures of the azide and alkyne reactants, outperforming conventional heuristic rules. acs.org These models learn from large datasets of experimental results to identify substructures that may be detrimental to the reaction, enabling a more efficient design of synthetic routes.

Table 3: Comparison of Experimental and Theoretical Kinetic Data for Azide-Alkyne Cycloadditions

Reaction TypeCycloalkyneModel AzideSecond-Order Rate Constant (M⁻¹s⁻¹)Method
SPAACOCT4-tert-butyl-1,2-benzoquinone13 ± 2Experimental (UV-vis) acs.org
SPAACendo-BCN4-tert-butyl-1,2-benzoquinone4.5 ± 0.3 (ΔH‡ kcal/mol)Experimental (Temp-dependent) acs.org
SPAACDIBAC4-tert-butyl-1,2-benzoquinone*12.1 ± 0.5 (ΔH‡ kcal/mol)Experimental (Temp-dependent) acs.org
SPAAC[9+1]CPPBenzyl Azide0.12 ± 0.01Experimental (qNMR) nih.gov
SPAAC[11+1]CPPBenzyl Azide0.29 ± 0.01Experimental (qNMR) nih.gov
CuAACVariousVarious80% AccuracyComputational (RNN Model Prediction) acs.org

*Note: This reaction is a SPOCQ reaction, analogous in its use of strained alkynes, providing comparable kinetic data.

In Silico Design and Predictive Analysis of this compound Based Materials and Assemblies

Computational modeling and simulation, or in silico design, are indispensable for the predictive development of advanced materials based on this compound. These methods allow researchers to forecast the structure and properties of complex assemblies, such as hydrogels, micelles, and polymersomes, before their synthesis, saving significant time and resources. mdpi.comresearchgate.net

Hydrogel Design: this compound is an ideal building block for creating hydrogels through click chemistry cross-linking. MD simulations and mathematical models can predict the mechanical properties (e.g., elastic modulus), swelling behavior, and porous structure of the resulting hydrogel network. biorxiv.orgnih.gov By computationally varying parameters such as the PEG chain length, cross-linking density, and the type of cross-linking reaction (e.g., reacting with a multi-alkyne linker), researchers can rationally design hydrogels with specific properties tailored for applications like tissue engineering. nih.govmdpi.com For example, simulations can help design scaffolds with a modulus that mimics that of natural bone marrow or with degradation profiles that match the rate of new tissue formation. nih.govacs.org

Self-Assembling Systems: When this compound is incorporated into amphiphilic block copolymers (e.g., by connecting it to a hydrophobic block like PCL or a dendritic polymer), these molecules can self-assemble in aqueous solution to form nanostructures. oncologyradiotherapy.comacs.org Self-consistent field theory (SCFT) and MD simulations are used to predict the resulting morphologies, which can include spheres (micelles), cylinders, or vesicles (polymersomes), based on the polymer architecture and the volume fraction of the hydrophilic and hydrophobic blocks. researchgate.netmdpi.com These simulations can predict the critical micelle concentration, the size of the aggregates, and their stability. acs.org This predictive power is crucial for designing nanocarriers for drug delivery, where the morphology and stability of the particle dictate its drug-loading capacity and release kinetics. oncologyradiotherapy.comacs.org

Table 4: Examples of In Silico Design and Predicted Properties of PEG-Based Materials

Material TypeComputational MethodDesign Parameter VariedPredicted PropertyApplication
PEG HydrogelRheology, Mathematical ModelingCross-linking densityCompressive Modulus (e.g., ~4.4 kPa)Mimicking bone marrow for tissue engineering. nih.gov
PEG-based Ionic HydrogelMechanical/Conductivity TestingSalt concentration, water content, copolymer networkIonic conductivity and mechanical behaviorSoft electronics and biomedical devices. biorxiv.org
PEG-Dendritic Block CopolymerDLS, MD SimulationHydrophilic-hydrophobic balanceSelf-assembly into micelles vs. polymersomesDrug delivery vehicle design. acs.org
PEG-PCL NanoparticleAll-atom MD SimulationPresence of drug (BCNU)Drug penetration into the micelle coreOptimizing nanocarriers for brain cancer therapy. oncologyradiotherapy.com
Block Copolymer Thin FilmSelf-Consistent Field Theory (SCFT)Block volume fraction (f)Phase diagram (lamellae, cylinders, spheres)Nanopatterning and functional surfaces. mdpi.com

Future Research Directions and Unexplored Avenues for Azido Poly Ethylene Glycol Azide

Integration with Novel Polymerization Techniques for Enhanced Architectural Control

The synthesis of polymers with precisely controlled architectures is a cornerstone of modern materials science. While Azido-PEG19-azide is a discrete molecule, its integration into novel polymerization schemes as a key building block or initiator could unlock new possibilities for creating complex macromolecular structures.

Future research could focus on using this compound in advanced polymerization reactions. For instance, it could be functionalized with initiating groups for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a powerful technique for producing polymers with controlled molecular weights and narrow distributions. weiyougroup.org By initiating polymerization from both ends of the this compound molecule, novel triblock copolymers with a central, flexible PEG segment could be synthesized.

Another promising area is the use of metal-free organocatalysis, such as N-heterocyclic carbene (NHC)-mediated ring-opening polymerization (ROP). acs.org This method allows for the synthesis of well-defined polymers, including functional polyethers, without the need for transition metal catalysts, which can be difficult to remove from the final product. acs.org this compound could be incorporated as a macroinitiator in such systems to create block copolymers with unique topologies. A novel step-growth polymerization strategy based on the "click" polyaddition of α-azide-ω-alkyne monomers has also been developed, leading to polytriazoles. rsc.org this compound could serve as a valuable comonomer in such systems to tune the properties of the resulting polymers.

Table 1: Potential Polymer Architectures Using this compound with Novel Polymerization Methods

Polymerization Technique Role of this compound Resulting Architecture Potential Advantages
RAFT Polymerization Macro-chain transfer agent ABA Triblock Copolymers Controlled block lengths, narrow molecular weight distribution. weiyougroup.org
NHC-Catalyzed ROP Macroinitiator Diblock or Triblock Copolymers Metal-free synthesis, creation of novel functional polyethers. acs.org

Expansion into Multi-Orthogonal Chemical Systems and Cascade Reactions

The concept of orthogonality in chemistry—where distinct reactions can occur in the same vessel without interfering with one another—is a powerful tool for building complex molecules. researchgate.net this compound, with its two identical azide (B81097) groups, is primed for exploration in multi-orthogonal systems.

Future work could involve the development of systems where the two azide groups react with different partners. This could be achieved by using sterically demanding alkyne reagents or by employing different catalytic systems that exhibit substrate specificity. A more advanced approach would be to incorporate additional, orthogonal functional groups into the PEG backbone itself. This would create a heterobifunctional or even multifunctional PEG linker capable of participating in several independent ligation reactions. For example, combining the azide-alkyne click reaction with other orthogonal chemistries like thiol-ene or thiol-maleimide reactions could enable the construction of highly complex, user-defined hydrogels from simple linear precursors. rsc.org

Cascade reactions, where a single reaction event triggers a sequence of subsequent transformations, offer an efficient pathway to complex molecular structures from simple starting materials. 20.210.105 The azide groups of this compound could be key participants in such cascades. For example, reacting this compound with suitable Michael acceptors could initiate a cascade cyclization to generate complex heterocyclic systems at both ends of the PEG chain. nih.gov Another avenue involves the Banert cascade, an organic reaction that prepares NH-1,2,3-triazoles from propargyl halides and sodium azide, proceeding through consecutive rearrangement reactions. wikipedia.org The azide groups of the PEG linker could potentially be involved in variations of such cascade processes.

Development of Next-Generation Functional Materials with Tunable Properties

This compound is an ideal cross-linking agent for the fabrication of advanced functional materials, particularly hydrogels. Its precisely defined length allows for the creation of hydrogel networks with a uniform mesh size, leading to highly predictable and tunable mechanical and transport properties.

Future research will likely focus on using this compound to create "smart" hydrogels that respond to specific environmental stimuli such as pH, temperature, or light. By cross-linking alkyne-functionalized polymers or peptides with this compound, materials can be designed for specific applications in tissue engineering and drug delivery. acs.org For example, hydrogels can be patterned using photolithographic techniques, where the azide-alkyne click reaction is initiated by light, allowing for spatial control over cell attachment and chemical functionality. acs.org

The development of micelle-forming copolymers for biomedical applications is another promising direction. weiyougroup.org By using this compound to link hydrophobic polymer blocks, amphiphilic copolymers can be synthesized that self-assemble into micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs, and the PEG shell provides a stealth-like quality, prolonging circulation time in the body. The terminal azides on the corona could then be used to attach targeting ligands for cell-specific drug delivery.

Table 2: Functional Materials Enabled by this compound

Material Type Method of Fabrication Tunable Property Potential Application
Stimuli-Responsive Hydrogels Cross-linking of functional polymers Swelling, stiffness, degradation Drug delivery, tissue engineering scaffolds. acs.org
Patterned Surfaces Photo-initiated click chemistry Spatially controlled functionality Cell culture, biosensors, microfluidics. acs.org

Exploration of this compound in Advanced Supramolecular Assembly and Dynamic Covalent Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound can be a powerful tool in this field by serving as a flexible scaffold to which recognition motifs are attached.

An unexplored avenue is to use click chemistry to attach host or guest molecules (e.g., cyclodextrins, porphyrins, cucurbiturils) to either end of the this compound linker. nih.gov This would create a "supramolecular dumbbell" capable of forming complex, higher-order structures through host-guest interactions. Such assemblies could find applications in light-harvesting systems, sensors, or as platforms for creating materials with purely organic room temperature phosphorescence. rsc.org The PEG linker would provide solubility and control over the spatial arrangement of the interacting motifs.

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bonds to create materials that are adaptable and can self-heal. While the standard copper-catalyzed azide-alkyne cycloaddition is considered irreversible, future research could explore integrating this compound into dynamic systems. This could be achieved by using the azide groups to "click" together components that contain dynamic covalent bonds, such as imines, acylhydrazones, or disulfides. rsc.org The resulting materials would combine the stability and biocompatibility of the PEG-triazole linkage with the responsive and error-correcting nature of DCC, leading to novel self-healing hydrogels, adaptable nanoparticles, and printable biomaterials. nih.gov

Q & A

Q. How should Azido-PEG19-azide be safely handled in laboratory settings?

this compound requires strict adherence to safety protocols due to its azide functional groups, which pose acute toxicity and irritant risks. Key precautions include:

  • Use of full PPE (gloves, safety goggles, impervious clothing) to avoid skin/eye contact .
  • Work in well-ventilated areas or fume hoods to minimize inhalation of aerosols .
  • Immediate decontamination of spills using alcohol-based absorbents and proper disposal .
  • Emergency procedures: Flush eyes/skin with water for 15 minutes and seek medical attention .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

Characterization should combine:

  • NMR spectroscopy (¹H/¹³C) to confirm PEG chain length and azide group placement .
  • Mass spectrometry (MS) for molecular weight verification (C40H80N6O19, MW: 997.1 g/mol) .
  • HPLC with UV detection to assess purity, particularly for batch-to-batch consistency in conjugation experiments .

Q. What are the primary applications of this compound in bioconjugation?

this compound is widely used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry due to its bifunctional azide termini and PEG spacer. Applications include:

  • Site-specific labeling of biomolecules (proteins, nucleic acids) via strain-promoted or copper-mediated reactions .
  • Fabrication of hydrogels or polymer networks for drug delivery systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Yield optimization requires addressing:

  • Solubility challenges : Use polar aprotic solvents (e.g., DMF, DMSO) to dissolve the PEG backbone while avoiding azide degradation .
  • Stoichiometric control : Maintain a 1:1 molar ratio of azide to alkyne partners to minimize side products .
  • Catalyst selection : Copper(I) bromide with tris(benzyltriazolylmethyl)amine (TBTA) enhances reaction efficiency (>95% conversion) .

Q. How should conflicting data on this compound stability be resolved?

Stability discrepancies (e.g., decomposition under light vs. ambient conditions) necessitate:

  • Controlled stability assays : Compare degradation rates via HPLC under varying temperatures, pH, and light exposure .
  • Mechanistic studies : Use FTIR or Raman spectroscopy to track azide group decomposition pathways .
  • Peer validation : Cross-check findings with independent labs using standardized protocols .

Q. What strategies improve reproducibility in this compound-based experiments?

Reproducibility hinges on:

  • Detailed documentation : Include exact PEG chain lengths, solvent batches, and catalyst concentrations in methods .
  • Negative controls : Run parallel reactions without azide or catalyst to identify nonspecific binding .
  • Data transparency : Publish raw NMR/MS spectra and reaction conditions as supplementary materials .

Q. How can researchers design experiments to probe the limits of this compound in complex biological systems?

Advanced experimental design should incorporate:

  • In vitro-to-in vivo bridging : Test cytotoxicity in cell cultures (e.g., HEK293) before animal studies .
  • Competitive assays : Introduce free azides to assess specificity in target binding .
  • Multi-omics integration : Pair click chemistry products with proteomic/metabolomic profiling to map functional outcomes .

Methodological Considerations

  • Data presentation : Use tables to summarize reaction conditions (e.g., solvent, temperature, catalyst) and outcomes (yield, purity) for cross-experiment comparisons .
  • Ethical rigor : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating research questions .
  • Peer review : Validate conclusions through iterative manuscript revisions addressing methodological limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.